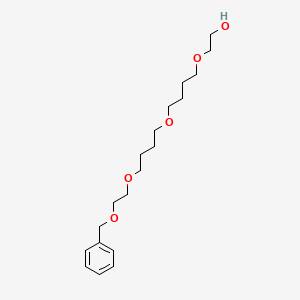

Benzyl-PEG2-ethoxyethane-PEG2

Descripción

BenchChem offers high-quality Benzyl-PEG2-ethoxyethane-PEG2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-PEG2-ethoxyethane-PEG2 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H32O5 |

|---|---|

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethanol |

InChI |

InChI=1S/C19H32O5/c20-10-15-22-13-6-4-11-21-12-5-7-14-23-16-17-24-18-19-8-2-1-3-9-19/h1-3,8-9,20H,4-7,10-18H2 |

Clave InChI |

ZTWNGJQFTJNQNT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COCCOCCCCOCCCCOCCO |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG2-ethoxyethane-PEG2: A PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and known properties of Benzyl-PEG2-ethoxyethane-PEG2, a bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the target-binding and E3 ligase-recruiting moieties. This document summarizes the available physicochemical data for Benzyl-PEG2-ethoxyethane-PEG2, discusses its potential role in PROTAC design, and provides a general framework for its application in chemical biology and drug discovery. While specific experimental protocols for the synthesis and biological application of this particular linker are not publicly available in peer-reviewed literature, this guide offers generalized methodologies for the use of similar PEG-based linkers in the construction of PROTACs.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points are critical parameters that significantly impact the PROTAC's biological activity.[1] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.[2]

Chemical Structure and Identification of Benzyl-PEG2-ethoxyethane-PEG2

Benzyl-PEG2-ethoxyethane-PEG2 is a flexible, PEG-based linker. Its structure is characterized by a benzyl-protected hydroxyl group at one end and a free hydroxyl group at the other, connected by a chain of two polyethylene glycol units, an ethoxyethane spacer, and another two PEG units.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethanol |

| CAS Number | 2115897-18-0 |

| Molecular Formula | C19H32O5 |

| Molecular Weight | 340.45 g/mol |

| SMILES | OCCOCCCCOCCCCOCCOCC1=CC=CC=C1 |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

| LogP (calculated) | 1.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 17 | --INVALID-LINK-- |

| Predicted Density | 1.041 g/cm³ | --INVALID-LINK-- |

| Appearance | Typically exists as a solid at room temperature. | --INVALID-LINK-- |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | --INVALID-LINK-- |

General Experimental Protocols

While specific, validated experimental protocols for the synthesis and conjugation of Benzyl-PEG2-ethoxyethane-PEG2 are not available in published literature, this section provides generalized procedures for the handling and application of similar PEG-based linkers in PROTAC synthesis. These are intended for reference only and should be adapted and optimized for specific research applications.

General Solubility and Formulation

Based on its structure and information from suppliers, Benzyl-PEG2-ethoxyethane-PEG2 is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, formulation strategies for poorly water-soluble compounds may be necessary.

Example In Vitro Stock Solution Preparation: To prepare a stock solution, the solid compound can be dissolved in an appropriate organic solvent, such as DMSO, to a desired concentration (e.g., 10 mM or 50 mM).

Example In Vivo Formulation (General Guidance): For animal studies, a common formulation approach for lipophilic compounds involves a vehicle mixture such as:

-

5% DMSO

-

40% PEG300

-

5% Tween 80

-

50% Saline

The compound would first be dissolved in DMSO, followed by the sequential addition of PEG300, Tween 80, and saline, with thorough mixing at each step. The final formulation should be a clear solution or a fine suspension.

Generalized PROTAC Synthesis Workflow

The synthesis of a PROTAC using a bifunctional linker like Benzyl-PEG2-ethoxyethane-PEG2 typically involves a multi-step process. The benzyl (B1604629) group serves as a protecting group for one of the hydroxyl functionalities, allowing for selective modification of the terminal hydroxyl group.

Conceptual Workflow:

-

Functionalization of the Linker: The terminal hydroxyl group of Benzyl-PEG2-ethoxyethane-PEG2 can be converted into a more reactive functional group (e.g., an azide, alkyne, carboxylic acid, or amine) depending on the desired conjugation chemistry.

-

Conjugation to the First Ligand: The functionalized linker is then reacted with either the POI ligand or the E3 ligase ligand.

-

Deprotection: The benzyl protecting group is removed, typically through hydrogenolysis, to reveal the second hydroxyl group.

-

Functionalization of the Second Terminus: The newly exposed hydroxyl group is then functionalized.

-

Conjugation to the Second Ligand: The final PROTAC molecule is assembled by reacting the linker-ligand intermediate with the second ligand.

The following diagram illustrates a generalized workflow for PROTAC synthesis.

Caption: Generalized workflow for PROTAC synthesis.

Signaling Pathway and Mechanism of Action

While there is no specific signaling pathway data for PROTACs containing Benzyl-PEG2-ethoxyethane-PEG2, the general mechanism of action for any PROTAC is well-established. The following diagram illustrates the catalytic cycle of a PROTAC in inducing protein degradation.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

Benzyl-PEG2-ethoxyethane-PEG2 is a commercially available bifunctional linker with potential utility in the synthesis of PROTACs. Its PEG-based structure is anticipated to confer favorable solubility properties to the resulting degrader molecules. While a detailed, experimentally validated profile of this specific linker is lacking in the public scientific literature, this guide provides a summary of its known chemical and physical properties. The generalized experimental workflows and mechanistic diagrams presented herein offer a foundational understanding for researchers and drug development professionals interested in incorporating this or similar linkers into their PROTAC design and synthesis programs. Further empirical investigation is required to fully characterize the performance of Benzyl-PEG2-ethoxyethane-PEG2 in specific biological systems.

References

The PROTAC Linker Benzyl-PEG2-ethoxyethane-PEG2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth overview of Benzyl-PEG2-ethoxyethane-PEG2, a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.

Core Concepts and Physicochemical Properties

Benzyl-PEG2-ethoxyethane-PEG2 is a flexible, hydrophilic linker designed to bridge the two active ends of a PROTAC molecule. Its structure, characterized by repeating ethylene (B1197577) glycol units, imparts favorable properties for PROTAC development.

| Property | Value |

| Chemical Name | Benzyl-PEG2-ethoxyethane-PEG2 |

| CAS Number | 2115897-18-0 |

| Molecular Formula | C₁₉H₃₂O₅ |

| Molecular Weight | 340.45 g/mol |

| Appearance | Varies (typically a solid or oil) |

| Solubility | Soluble in organic solvents like DMSO and DMF |

The PEG backbone of this linker is known to enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule, addressing common challenges associated with the high molecular weight and lipophilicity of these chimeric compounds. The length and flexibility of the linker are critical parameters that influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Role in PROTAC Design and Mechanism of Action

The primary application of Benzyl-PEG2-ethoxyethane-PEG2 is as a linker in the synthesis of PROTACs. PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The general mechanism facilitated by PROTACs synthesized with linkers like Benzyl-PEG2-ethoxyethane-PEG2 is illustrated in the following workflow:

Figure 1: General mechanism of action for a PROTAC. The PROTAC molecule, containing a linker such as Benzyl-PEG2-ethoxyethane-PEG2, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Considerations and Future Directions

While specific experimental data and detailed protocols for PROTACs utilizing Benzyl-PEG2-ethoxyethane-PEG2 are not yet widely available in peer-reviewed literature, the general workflow for synthesizing and evaluating such a PROTAC would follow a standard procedure in the field.

The logical workflow for developing a PROTAC using this linker is outlined below:

Figure 2: A generalized workflow for the development and evaluation of a PROTAC. This process begins with the selection of appropriate ligands and a linker, followed by chemical synthesis and purification. The resulting PROTAC is then subjected to a series of in vitro and in vivo assays to determine its efficacy and drug-like properties.

The selection of a linker is a critical step in this process. The length, rigidity, and chemical composition of the linker, including the use of PEG chains as in Benzyl-PEG2-ethoxyethane-PEG2, can significantly impact the biological activity of the PROTAC. Researchers and drug developers should consider a systematic approach to linker design, potentially exploring a range of linker lengths and compositions to identify the optimal configuration for their specific target and E3 ligase combination.

As the field of targeted protein degradation continues to advance, the availability of diverse and well-characterized linkers like Benzyl-PEG2-ethoxyethane-PEG2 will be instrumental in the development of novel therapeutics for a wide range of diseases. Future research will likely focus on the publication of detailed case studies that provide quantitative data and specific protocols for PROTACs synthesized with this and other novel linkers, further empowering the scientific community to harness the full potential of this transformative technology.

An In-depth Technical Guide to Benzyl-PEG2-ethoxyethane-PEG2 in PROTACs

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven protein elimination.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[2] A PROTAC molecule is composed of three essential components: a ligand that binds the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][4]

Upon entering the cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released to engage in another catalytic cycle.[1]

While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of the PROTAC's overall efficacy. The linker governs the stability and geometry of the ternary complex, influences the molecule's physicochemical properties such as solubility and cell permeability, and ultimately dictates the potency and selectivity of protein degradation.[1][6] This guide focuses on the specific linker, Benzyl-PEG2-ethoxyethane-PEG2 , dissecting its structural components to understand its mechanism of action in PROTAC design.[7][8]

Mechanism of Action: Deconstructing the Benzyl-PEG2-ethoxyethane-PEG2 Linker

The Benzyl-PEG2-ethoxyethane-PEG2 linker is a polyethylene (B3416737) glycol (PEG)-based structure that can be used in the synthesis of PROTACs.[7][9] Its mechanism of action is best understood by examining its constituent parts: the flexible PEG/ether chain and the rigid benzyl (B1604629) group.

The PEG-Ethoxyethane Backbone: Ensuring Solubility and Flexibility

The core of the linker consists of a PEG and ethoxyethane (a simple ether) structure.[7][10][11] This composition imparts two crucial properties:

-

Enhanced Solubility and Physicochemical Properties: PEG chains are well-known for improving the aqueous solubility of molecules.[1] The ether oxygens within the backbone act as hydrogen bond acceptors, enhancing compatibility with physiological environments.[12] This is critical for PROTACs, which are often large molecules that fall outside traditional "rule-of-five" drug-like space and can suffer from poor solubility.

-

Conformational Flexibility: Flexible linkers, like those based on PEG and alkyl chains, provide a high degree of rotational freedom.[1] This flexibility allows the PROTAC to act as a "conformational shock absorber," enabling the POI and E3 ligase ligands to adopt multiple orientations and find the most energetically favorable conformation for forming a productive ternary complex.[1][] This increases the probability of successful ubiquitination. However, high flexibility can also incur an entropic penalty upon binding, which may reduce the stability of the final complex.[1]

The Benzyl Group: Introducing Rigidity and Specific Interactions

The terminal benzyl group introduces a rigid, aromatic component to the linker. This feature can be strategically employed to optimize PROTAC performance in several ways:

-

Conformational Restriction: In contrast to the flexible PEG chain, the rigid nature of the benzyl group can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1]

-

Pi-Stacking and Non-covalent Interactions: The aromatic phenyl ring can engage in specific non-covalent interactions, such as π-π stacking, with amino acid residues (e.g., tyrosine, phenylalanine) on the surface of the E3 ligase or the target protein.[14] Such an interaction was demonstrated in the PROTAC ACBI1, where a benzyl linker fragment was designed to form a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase, enhancing ternary complex stability.[6][14]

-

Modulating Cell Permeability: The introduction of aromatic groups can influence the overall polarity and shape of the PROTAC. It has been suggested that a benzyl unit can mimic the conformation of a PEG linker while reducing the molecule's polarity, which can be beneficial for traversing the cell membrane.[6]

By combining the flexible, solubilizing properties of the PEG-ether backbone with the rigid, interaction-mediating potential of the benzyl group, this linker provides a versatile scaffold for optimizing the delicate balance required for potent and selective protein degradation.

Quantitative Performance Data

As of this writing, specific quantitative degradation data (e.g., DC50, Dmax) for PROTACs explicitly synthesized with the Benzyl-PEG2-ethoxyethane-PEG2 linker are not available in peer-reviewed literature. However, to provide context for the performance of PROTACs with similar linker motifs, the following table summarizes key degradation parameters for representative PROTACs featuring PEG-based or rigid aromatic linkers.

| PROTAC Name | Target Protein | E3 Ligase | Linker Type | DC50 | Dmax | Cell Line |

| MZ1 | BRD4 | VHL | PEG-based | ~13 nM | >95% | HeLa |

| dBET1 | BRD4 | CRBN | PEG-based | ~4 nM | >98% | MV4;11 |

| ARV-110 | Androgen Receptor | E3 Ligase (undisclosed) | PEG-based | ~1 nM | >95% | VCaP |

| ACBI1 | SMARCA2/4 | VHL | Rigid (contains benzyl) | 1.8 nM (SMARCA2) | >95% | MOLM-13 |

Note: Data are compiled from various public sources and are intended for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary significantly based on experimental conditions and cell lines used.

Key Experimental Protocols

Evaluating the efficacy of a PROTAC requires robust and quantitative experimental methods. The following sections detail a representative protocol for determining PROTAC-induced protein degradation and briefly describe a method for assessing ternary complex formation.

Protocol: Determination of DC50 and Dmax via Western Blotting

Western blotting is the gold-standard technique for quantifying the reduction in target protein levels following PROTAC treatment.[3]

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HEK293) at an appropriate density in 6-well plates and allow them to adhere overnight.[15]

-

Prepare a serial dilution of the PROTAC compound in complete growth medium from a DMSO stock solution. A typical concentration range would be 0.1 nM to 10 µM.

-

Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%) and include a vehicle-only control (e.g., 0.1% DMSO).[3]

-

Aspirate the old medium and add the medium containing the different PROTAC concentrations.

-

Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.[3]

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well to prevent protein degradation.[16][17][18]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[3]

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]

-

Collect the supernatant containing the soluble protein.

-

Determine the protein concentration of each lysate using a standard method like the BCA Protein Assay.[16]

3. SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and add an equal volume of Laemmli sample buffer.[3]

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins (note: for some membrane proteins, boiling is not recommended).[3][19]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

-

Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C.[20]

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Wash the membrane again three times with TBST.

4. Detection and Data Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[3]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control. The degradation percentage is 100% minus the remaining percentage.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (variable slope) to determine the DC50 and Dmax values.[21][22]

Assessing Ternary Complex Formation: The NanoBRET™ Assay

The formation of a stable ternary complex is the crucial first step in PROTAC-mediated degradation.[23] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor and quantify this interaction in real-time.[24][]

Principle: The assay relies on energy transfer between a luminescent donor (NanoLuc® luciferase) fused to one protein of interest (e.g., the target protein) and a fluorescent acceptor (HaloTag® ligand) bound to the other protein (e.g., the E3 ligase).[26][27] When the PROTAC brings the two tagged proteins into close proximity (<10 nm), BRET occurs, generating a quantifiable fluorescent signal. The strength of this signal is directly proportional to the amount of ternary complex formed, allowing for kinetic and dose-response analysis of complex formation and stability.[28][29]

Visualizations of Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language), adhering to the specified design constraints.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Experimental workflow for determining PROTAC DC50 and Dmax.

Caption: Logical relationships in PROTAC linker design and optimization.

Conclusion and Future Perspectives

The linker is a critical and highly modular component of any PROTAC, and its rational design is paramount to achieving potent and selective protein degradation. The Benzyl-PEG2-ethoxyethane-PEG2 linker exemplifies a sophisticated design strategy, combining the advantageous properties of both flexible and rigid chemical motifs. The PEG-ether backbone enhances solubility and provides the conformational freedom necessary to facilitate ternary complex formation, while the terminal benzyl group can impose conformational restraint and mediate specific interactions to improve complex stability.

As the field of targeted protein degradation advances, the "trial-and-error" approach to linker development is being supplanted by more structure-guided and rational design strategies.[12] The continued exploration of novel linker chemistries, informed by advances in structural biology and computational modeling, will be essential for unlocking the full therapeutic potential of PROTACs and expanding their reach to a wider array of previously "undruggable" targets.[12][30]

References

- 1. chempep.com [chempep.com]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. benchchem.com [benchchem.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. o2hdiscovery.co [o2hdiscovery.co]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Benzyl-PEG2-ethoxyethane-PEG2 | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Diethyl ether - Wikipedia [en.wikipedia.org]

- 11. Ethane;ethoxyethane | C6H16O | CID 18781615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. 2bscientific.com [2bscientific.com]

- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 19. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. biorxiv.org [biorxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 26. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]

- 27. promega.com [promega.com]

- 28. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 29. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 30. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyl-PEG2-ethoxyethane-PEG2 Linker: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Benzyl-PEG2-ethoxyethane-PEG2 Linker

The Benzyl-PEG2-ethoxyethane-PEG2 linker is a heterobifunctional chemical entity designed for the assembly of PROTACs.[1][] As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, its structure is characterized by repeating ethylene (B1197577) glycol units, which impart flexibility and influence the physicochemical properties of the resulting PROTAC molecule.[1][]

The primary function of any linker in a PROTAC is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The length, flexibility, and chemical composition of the linker are critical parameters that can significantly impact the stability and geometry of the ternary complex, and consequently, the efficiency and selectivity of protein degradation.

The Benzyl-PEG2-ethoxyethane-PEG2 linker offers a relatively long and flexible chain, which can be advantageous in spanning the distance between the binding pockets of the target protein and the E3 ligase. The PEG composition is also known to enhance the aqueous solubility of molecules, a property that can be beneficial for improving the pharmacokinetic profile of a PROTAC.

It is important to note that while this linker is commercially available for the synthesis of PROTACs, a comprehensive review of scientific literature and patent databases did not yield specific examples of PROTACs utilizing this exact linker with corresponding quantitative biological data. Therefore, this guide will provide a framework for its application and evaluation based on established principles of PROTAC development and the known properties of PEG-based linkers.

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are among the most commonly used linkers in PROTAC design. Their popularity stems from a number of advantageous properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the frequently hydrophobic nature of the target and E3 ligase ligands.

-

Flexibility: The rotational freedom of the ethylene glycol units provides the PROTAC with the conformational flexibility to adopt an optimal orientation for ternary complex formation.

-

Tunable Length: PEG linkers can be readily synthesized in various lengths, allowing for the systematic optimization of the distance between the two ends of the PROTAC to achieve the most potent degradation.

-

Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.

However, there are also potential drawbacks to consider:

-

Cell Permeability: The high hydrophilicity of long PEG chains can sometimes hinder passive diffusion across cell membranes, potentially reducing the intracellular concentration of the PROTAC.

-

Metabolic Instability: The ether linkages in PEG chains can be susceptible to metabolism, which may affect the in vivo stability and half-life of the PROTAC.

The Benzyl-PEG2-ethoxyethane-PEG2 linker, with its extended PEG structure, would be expected to contribute to the solubility and flexibility of a PROTAC. The benzyl (B1604629) group at one end can serve as a synthetic handle for attachment to either the target or E3 ligase ligand.

PROTAC-Mediated Protein Degradation: A Visualized Pathway

The fundamental mechanism of action for a PROTAC is the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This process brings the target protein into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Hypothetical PROTAC Design and Synthesis

To illustrate the application of the Benzyl-PEG2-ethoxyethane-PEG2 linker, we will consider the design of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. This hypothetical PROTAC, which we will call "HypoDegrader-1," will utilize a known ligand for BRD4 (e.g., a derivative of JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Synthetic Strategy

The synthesis of HypoDegrader-1 would involve a convergent approach, where the BRD4 ligand, the VHL ligand, and the Benzyl-PEG2-ethoxyethane-PEG2 linker are synthesized or obtained separately and then coupled together. A common strategy is to functionalize one end of the linker with a reactive group (e.g., a carboxylic acid or an amine) and the other end with a protecting group. The linker is then sequentially coupled to the two ligands.

Caption: A convergent synthetic workflow for a hypothetical PROTAC.

General Experimental Protocol for PROTAC Synthesis

The following is a generalized protocol for the coupling of a carboxylic acid-functionalized ligand to an amine-functionalized linker, a common step in PROTAC synthesis.

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing ligand (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent, such as HATU (1.1 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling with Amine:

-

To the activated carboxylic acid solution, add the amine-functionalized Benzyl-PEG2-ethoxyethane-PEG2 linker (1.0 equivalent).

-

Stir the reaction at room temperature for 2-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired conjugate.

-

This process would be repeated to couple the second ligand to the other end of the linker.

Biological Evaluation of PROTACs

A series of in vitro experiments are required to characterize the biological activity of a newly synthesized PROTAC. The primary goal is to determine its ability to induce the degradation of the target protein and to elucidate the mechanism of action.

Western Blotting for Protein Degradation

Western blotting is the most common method for quantifying the extent of protein degradation induced by a PROTAC.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Plate cells expressing the target protein (e.g., a human cancer cell line for BRD4) in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the total protein concentration in each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and denature them by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

-

Ternary Complex Formation Assays

Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to characterize the formation of the ternary complex.

General SPR Protocol:

-

Immobilization of E3 Ligase:

-

Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

-

In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the KD of the PROTAC for the target protein.

-

-

Ternary Complex Analysis:

-

Inject a constant concentration of the target protein mixed with a range of concentrations of the PROTAC over the immobilized E3 ligase.

-

The binding response will reflect the formation of the ternary complex.

-

Analyze the data to determine the cooperativity of ternary complex formation.

-

Caption: Experimental workflow for the evaluation of a novel PROTAC.

Data Presentation

The quantitative data generated from the biological evaluation of a PROTAC should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: In Vitro Degradation of Target Protein by HypoDegrader-1

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (h) |

| Cell Line A | BRD4 | Value | Value | 24 |

| Cell Line B | BRD4 | Value | Value | 24 |

Table 2: Biophysical Characterization of Ternary Complex Formation

| Interaction | Technique | Binding Affinity (KD) (nM) |

| HypoDegrader-1 + VHL | SPR | Value |

| HypoDegrader-1 + BRD4 | SPR | Value |

| VHL + HypoDegrader-1 + BRD4 | SPR | Value |

Table 3: Pharmacokinetic Properties of HypoDegrader-1 in Rodents

| Parameter | Route of Administration | Value |

| Half-life (t1/2) | Intravenous | Value (h) |

| Clearance (CL) | Intravenous | Value (mL/min/kg) |

| Bioavailability (F) | Oral | Value (%) |

Conclusion

The Benzyl-PEG2-ethoxyethane-PEG2 linker represents a valuable tool for the construction of novel PROTACs. Its extended and flexible PEG structure offers the potential to favorably influence the physicochemical properties and biological activity of the resulting protein degrader. While specific examples of its application are not yet prevalent in the scientific literature, the principles and methodologies outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate PROTACs incorporating this and similar long-chain PEG linkers. Through systematic optimization and comprehensive biological characterization, the full potential of such linkers in the development of new therapeutics for a wide range of diseases can be realized.

References

In-Depth Technical Guide: Benzyl-PEG2-ethoxyethane-PEG2 as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG2-ethoxyethane-PEG2 (CAS Number: 2115897-18-0), a bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, a proposed synthesis protocol, its role in the PROTAC mechanism, and general protocols for its application in PROTAC synthesis and evaluation.

Introduction to Benzyl-PEG2-ethoxyethane-PEG2

Benzyl-PEG2-ethoxyethane-PEG2 is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful strategy for therapeutic intervention.[3][] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] The PEG composition of Benzyl-PEG2-ethoxyethane-PEG2 enhances solubility and provides flexibility, which can be optimized for effective protein degradation.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl-PEG2-ethoxyethane-PEG2 is presented in the table below. This data is essential for understanding its behavior in biological and chemical systems, aiding in formulation and experimental design.

| Property | Value | Reference |

| CAS Number | 2115897-18-0 | [1][2] |

| Molecular Formula | C₁₉H₃₂O₅ | [1] |

| Molecular Weight | 340.45 g/mol | [1] |

| Exact Mass | 340.224974 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [1] |

| LogP (calculated) | 1.35 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 17 | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Synthesis of Benzyl-PEG2-ethoxyethane-PEG2: A Proposed Experimental Protocol

Materials:

-

2-(2-(Benzyloxy)ethoxy)ethan-1-ol

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Deprotonation: To a stirred solution of 2-(2-(benzyloxy)ethoxy)ethan-1-ol (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0°C and add a solution of 1-bromo-2-(2-ethoxyethoxy)ethane (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, Benzyl-PEG2-ethoxyethane-PEG2.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in PROTAC Mechanism and Experimental Workflow

The primary function of Benzyl-PEG2-ethoxyethane-PEG2 is to act as a linker in a PROTAC molecule, connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is illustrated in the following diagram.

Caption: Mechanism of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of a PROTAC using Benzyl-PEG2-ethoxyethane-PEG2 and its subsequent biological evaluation.

Caption: Experimental workflow for PROTAC development.

Conclusion

Benzyl-PEG2-ethoxyethane-PEG2 is a valuable tool for researchers in the field of targeted protein degradation. Its PEG-based structure offers favorable physicochemical properties for the development of effective PROTACs. This guide provides a foundation for its synthesis and application, empowering scientists to leverage this linker in their drug discovery and development efforts. Further optimization of the linker length and composition may be necessary to achieve optimal degradation for specific target proteins.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 5. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]

- 6. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to Leveraging Benzyl-PEG2-ethoxyethane-PEG2 in PROTAC-Mediated Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of Benzyl-PEG2-ethoxyethane-PEG2, a polyethylene (B3416737) glycol (PEG)-based linker, in the development of Proteolysis Targeting Chimeras (PROTACs) for inducing targeted protein ubiquitination and degradation. While specific examples of PROTACs incorporating this exact linker are not yet prevalent in peer-reviewed literature, this document outlines the fundamental principles, experimental workflows, and evaluation metrics applicable to this class of molecules.

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[1] Benzyl-PEG2-ethoxyethane-PEG2 is a flexible, hydrophilic linker that can be incorporated into PROTAC design to optimize these properties.

Benzyl-PEG2-ethoxyethane-PEG2: A Flexible Linker for PROTAC Synthesis

Benzyl-PEG2-ethoxyethane-PEG2 is a member of the PEG family of linkers, which are widely used in PROTAC development.[2][3] The key features of this linker include:

-

Polyethylene Glycol (PEG) Backbone: The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule. This enhanced solubility is crucial for both in vitro assays and in vivo applications.

-

Flexibility: The flexible nature of the PEG chain allows for the necessary conformational adjustments required to form a stable and productive ternary complex between the target protein and the E3 ligase.[1]

-

Benzyl (B1604629) Protecting Group: The benzyl group can serve as a protecting group for a terminal alcohol, which can be deprotected for subsequent conjugation to either the POI ligand or the E3 ligase ligand.

The chemical structure of Benzyl-PEG2-ethoxyethane-PEG2 provides a versatile scaffold for PROTAC synthesis, typically through amide bond formation or click chemistry.

Signaling Pathway: The PROTAC Mechanism of Action

The signaling pathway hijacked by PROTACs is the cell's own ubiquitin-proteasome system. The process can be visualized as a catalytic cycle where the PROTAC acts as a bridge to bring the target protein into proximity with an E3 ubiquitin ligase.

References

Methodological & Application

Application Notes and Protocols for Ligand Conjugation using a Benzyl-PEG2-ethoxyethane-PEG2 Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a ligand to a functionalized Benzyl-PEG2-ethoxyethane-PEG2 linker, a common component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker plays a crucial role in the efficacy of a PROTAC by connecting the target protein ligand and the E3 ligase ligand and orienting them productively to form a stable ternary complex.

The Benzyl-PEG2-ethoxyethane-PEG2 core structure provides a desirable balance of hydrophilicity and a defined length, which can be critical for optimizing the biological activity of a PROTAC. For conjugation to a ligand, this linker must first be functionalized with a reactive group. This protocol will focus on a common and versatile approach: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this scenario, we will use an azide-functionalized Benzyl-PEG2-ethoxyethane-PEG2 linker and a ligand that has been modified to contain a terminal alkyne.

Principle of the Method

The conjugation strategy is based on the highly efficient and specific CuAAC reaction. An azide-functionalized Benzyl-PEG2-ethoxyethane-PEG2 linker is covalently coupled to an alkyne-functionalized ligand in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) oxidation state and improve reaction efficiency in aqueous solutions.

Materials and Equipment

Reagents:

-

Azide-functionalized Benzyl-PEG2-ethoxyethane-PEG2 (e.g., Benzyl-PEG2-ethoxyethane-PEG2-Azide)

-

Alkyne-functionalized ligand of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

tert-Butanol

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris-buffered saline (TBS), pH 7.4

-

Quenching solution (e.g., 50 mM EDTA in PBS)

-

Solvents for purification (e.g., acetonitrile (B52724), water with 0.1% trifluoroacetic acid for HPLC)

Equipment:

-

Magnetic stirrer and stir bars

-

Reaction vials

-

Analytical balance

-

pH meter

-

High-performance liquid chromatography (HPLC) system for purification and analysis

-

Mass spectrometer (e.g., LC-MS) for characterization

-

Lyophilizer

Experimental Protocols

Protocol 1: Stock Solution Preparation

-

Alkyne-Ligand Stock Solution: Prepare a 10 mM stock solution of the alkyne-functionalized ligand in anhydrous DMSO.

-

Azide-Linker Stock Solution: Prepare a 10 mM stock solution of the azide-functionalized Benzyl-PEG2-ethoxyethane-PEG2 in anhydrous DMSO.

-

Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.

-

THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water.

Protocol 2: CuAAC Conjugation Reaction

-

In a reaction vial, add the alkyne-functionalized ligand from the 10 mM stock solution to a final concentration of 1 mM in a reaction buffer of 3:1 tert-butanol:water.

-

Add the azide-functionalized Benzyl-PEG2-ethoxyethane-PEG2 from the 10 mM stock solution to the reaction vial to a final concentration of 1.2 mM (1.2 molar equivalents).

-

Add the THPTA stock solution to the reaction mixture to a final concentration of 1 mM.

-

Add the copper(II) sulfate stock solution to the reaction mixture to a final concentration of 0.5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Seal the reaction vial and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

Protocol 3: Purification of the Conjugate

-

Upon completion of the reaction, quench the reaction by adding an equal volume of the quenching solution (50 mM EDTA in PBS) to chelate the copper catalyst.

-

Dilute the reaction mixture with an appropriate solvent (e.g., 50% acetonitrile in water).

-

Purify the crude product by preparative reverse-phase HPLC. The choice of column and gradient will depend on the properties of the ligand and the conjugate. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a common starting point.

-

Collect the fractions containing the desired product, as determined by analytical HPLC and mass spectrometry.

-

Lyophilize the purified fractions to obtain the final conjugate as a solid.

Protocol 4: Characterization of the Conjugate

-

Mass Spectrometry: Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS) to ensure the observed molecular weight matches the expected molecular weight.

-

HPLC Analysis: Assess the purity of the final product by analytical HPLC. The purity should typically be >95%.

Data Presentation

The following table provides representative data for the conjugation of an alkyne-functionalized small molecule ligand to an azide-functionalized Benzyl-PEG2-ethoxyethane-PEG2 linker using the protocol described above. Please note that these values are for illustrative purposes, and actual results may vary depending on the specific ligand and reaction conditions.

| Parameter | Value |

| Starting Materials | |

| Alkyne-Ligand Concentration | 1 mM |

| Azide-Linker Concentration | 1.2 mM |

| Reaction Conditions | |

| Solvent | 3:1 t-BuOH:H₂O |

| Temperature | Room Temperature |

| Reaction Time | 18 hours |

| Results | |

| Crude Reaction Conversion | >90% (by LC-MS) |

| Isolated Yield | 65% |

| Purity of Final Conjugate | >98% (by HPLC) |

Visualizations

Signaling Pathway: Ubiquitin-Proteasome System

References

Application Notes: Synthesis of PROTACs Using Benzyl-PEG2-ethoxyethane-PEG2 Linkers

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs)[1][2][3]. A typical PROTAC is composed of three distinct components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and flexibility directly influence the physicochemical properties (e.g., solubility, cell permeability) and biological activity of the PROTAC by dictating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance the solubility and pharmacokinetic properties of PROTACs. Benzyl-PEG2-ethoxyethane-PEG2 is a PEG-based linker used in the synthesis of PROTACs, offering a balance of flexibility and defined length to facilitate optimal ternary complex formation[1][4][5]. This document provides detailed protocols for incorporating derivatives of this linker into PROTAC molecules using two common and robust conjugation strategies: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry"[6][].

PROTAC Mechanism of Action & Synthesis Workflow

The general mechanism by which a PROTAC induces protein degradation is a catalytic cycle involving the formation of a key ternary complex. The workflow for synthesizing these molecules is modular, allowing for the convergent assembly of the final product.

Experimental Protocols

The following protocols describe general procedures for synthesizing a PROTAC using a derivative of Benzyl-PEG2-ethoxyethane-PEG2. These methods are based on common, robust chemical transformations used in PROTAC development and may require optimization for specific substrates[8].

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized linker with an amine-containing ligand, followed by deprotection and a second amide coupling. This strategy is widely used due to the reliability of amide bond formation[9][10].

Assumed Linker: HOOC-PEG2-ethoxyethane-PEG2-N(H)-Boc (A Boc-protected amine on one end and a carboxylic acid on the other). The benzyl (B1604629) group is assumed to be replaced by a reactive handle for this example.

Step 1A: Coupling of Linker to Amine-Functionalized E3 Ligase Ligand

-

Reagent Preparation :

-

Dissolve the carboxylic acid-functionalized linker (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution[9].

-

Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

-

Reaction :

-

In a separate flask, dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2) (1.0 eq) in anhydrous DMF.

-

Add the E3 ligand solution to the activated linker mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

-

Monitoring and Work-up :

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS)[9].

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification :

-

Purify the crude product (E3-Linker-N(H)-Boc) by flash column chromatography on silica (B1680970) gel to yield the purified intermediate.

-

Step 1B: Boc Deprotection

-

Reaction :

-

Dissolve the purified E3-Linker-N(H)-Boc intermediate in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

-

Work-up :

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (E3-Linker-NH2) is often used in the next step without further purification.

-

Step 1C: Final Amide Coupling to Carboxy-Functionalized POI Ligand

-

Reaction :

-

Following the procedure in Step 1A, activate the carboxylic acid of the POI ligand (1.0 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

-

Add the deprotected E3-Linker-NH2 intermediate (1.1 eq) to the activated POI ligand mixture.

-

Stir at room temperature for 4-12 hours.

-

-

Purification and Characterization :

-

Perform an aqueous work-up as described in Step 1A.

-

Purify the final PROTAC molecule by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity.

-

Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and orthogonal reaction ideal for the final ligation step in PROTAC synthesis, offering high yields and functional group tolerance[6][][11].

Assumed Linker: Benzyl-PEG2-ethoxyethane-PEG2-N3 (An azide-functionalized linker).

Step 2A: Synthesis of Alkyne-Functionalized POI Ligand

-

This step involves synthesizing or modifying the POI ligand to contain a terminal alkyne. This is typically achieved by reacting a suitable precursor (e.g., an amine or alcohol on the POI ligand) with a small alkyne-containing reagent like 4-pentynoic acid. Standard amide or ester formation chemistry can be used.

Step 2B: Synthesis of Azide-Functionalized E3 Ligand-Linker Intermediate

-

In this convergent approach, the E3 ligand is first coupled to the azide-containing linker. For example, if the Benzyl-PEG2-ethoxyethane-PEG2-N3 linker also contains a carboxylic acid, it can be coupled to an amine on the E3 ligand using the amide coupling protocol described in Step 1A.

Step 2C: Final CuAAC "Click" Reaction

-

Reagent Preparation :

-

Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 Ligand-Linker intermediate (1.1 eq) in a suitable solvent mixture, such as t-BuOH/H2O or DMF[8].

-

-

Reaction :

-

Add the copper(I) source. This is typically generated in situ by adding copper(II) sulfate (B86663) (CuSO4·5H2O, ~0.1 eq) and a reducing agent like sodium ascorbate (B8700270) (~0.2 eq)[8].

-

Stir the reaction at room temperature for 2-12 hours. The reaction is often complete within a few hours.

-

-

Monitoring and Purification :

-

Monitor the reaction by LC-MS for the formation of the triazole product.

-

Upon completion, purify the final PROTAC by preparative RP-HPLC to remove copper salts and any unreacted starting materials.

-

Characterize the final product by LC-MS and ¹H NMR.

-

Data Presentation

The efficacy of a synthesized PROTAC is evaluated through various biological assays. Key metrics include the half-maximal degradation concentration (DC50), which is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achieved. The following table presents illustrative data for a series of hypothetical PROTACs to demonstrate how quantitative results are typically summarized.

| PROTAC ID | Target Protein (POI) | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |

| PROTAC-A1 | BRD4 | Cereblon (CRBN) | Alkyl Chain | 25 | 92 |

| PROTAC-A2 | BRD4 | Cereblon (CRBN) | PEG-based | 15 | >95 |

| PROTAC-B1 | STAT3 | VHL | Alkyl Chain | 50 | 85 |

| PROTAC-B2 | STAT3 | VHL | PEG-based | 30 | 90 |

Table 1: Illustrative biological activity data for hypothetical PROTACs. PEG-based linkers, such as Benzyl-PEG2-ethoxyethane-PEG2, are often employed to improve properties like solubility, which can translate to enhanced degradation potency (lower DC50) and efficacy (higher Dmax) compared to simple alkyl linkers[3]. The specific performance must be empirically determined for each PROTAC system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Benzyl-PEG2-ethoxyethane-PEG2 | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Benzyl-PEG2-ethoxyethane-PEG2 in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-ethoxyethane-PEG2 is a flexible, bifunctional linker designed for use in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a polyethylene (B3416737) glycol (PEG) backbone, imparts favorable physicochemical properties such as increased solubility and improved pharmacokinetic profiles to the resulting conjugate. While specific applications of Benzyl-PEG2-ethoxyethane-PEG2 in oncology research are not yet extensively documented in peer-reviewed literature, its characteristics make it a valuable tool for the development of novel cancer therapies.

These application notes provide a comprehensive overview of the potential uses of Benzyl-PEG2-ethoxyethane-PEG2 in oncology research, focusing on its application in PROTACs. Detailed, representative protocols for the synthesis and evaluation of such constructs are provided to guide researchers in their drug discovery efforts.

Application 1: Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate proteins of interest (POIs), such as those driving cancer progression. A PROTAC consists of three key components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as the overall properties of the molecule.

The Benzyl-PEG2-ethoxyethane-PEG2 linker offers several advantages in PROTAC design:

-

Flexibility: The PEG chain provides rotational freedom, allowing for optimal orientation of the warhead and E3 ligase ligand to facilitate ternary complex formation.

-

Solubility: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.

-

Pharmacokinetics: PEGylation is a well-established strategy to improve the in vivo properties of drugs, including increased half-life and reduced clearance.

General Mechanism of Action of a PROTAC

Hypothetical Quantitative Data for a Generic PROTAC Utilizing a PEG-based Linker

The following table presents hypothetical data for a series of PROTACs targeting an oncogenic protein kinase. This data illustrates how the linker length and composition can influence the degradation efficiency and anti-proliferative activity.

| PROTAC ID | Linker Structure | Target Protein Binding (IC50, nM) | E3 Ligase Binding (IC50, nM) | Ternary Complex Formation (Cooperativity, α) | Target Degradation (DC50, nM) | Anti-proliferative Activity (IC50, nM) |

| PROTAC-1 | Benzyl-PEG1-ethoxyethane-PEG1 | 25 | 150 | 2.5 | 150 | 200 |

| PROTAC-2 | Benzyl-PEG2-ethoxyethane-PEG2 | 28 | 145 | 5.0 | 50 | 75 |

| PROTAC-3 | Benzyl-PEG3-ethoxyethane-PEG3 | 30 | 155 | 3.1 | 120 | 180 |

| PROTAC-4 | Alkyl-C8 | 22 | 160 | 1.8 | 300 | 450 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a Generic PROTAC using Benzyl-PEG2-ethoxyethane-PEG2

This protocol describes a representative two-step synthesis of a PROTAC, where a carboxylic acid-functionalized E3 ligase ligand is first coupled to an amine-terminated version of the Benzyl-PEG2-ethoxyethane-PEG2 linker, followed by deprotection and coupling to a warhead.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

-

Materials:

-

E3 Ligase Ligand-COOH (e.g., Pomalidomide derivative) (1.0 eq)

-

Amine-PEG2-ethoxyethane-PEG2-Benzyl (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the Amine-PEG2-ethoxyethane-PEG2-Benzyl to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Step 2: Deprotection and Coupling to the Warhead

-

Materials:

-

E3 Ligase Ligand-Linker-Benzyl (from Step 1)

-

Palladium on carbon (10%)

-

Methanol

-

Warhead-OH (e.g., a kinase inhibitor with a hydroxyl group for coupling) (1.0 eq)

-

Mitsunobu reagents (DEAD or DIAD, and PPh3) or other suitable coupling agents.

-

Anhydrous THF

-

-

Procedure (Deprotection):

-

Dissolve the E3 Ligase Ligand-Linker-Benzyl in methanol.

-

Add palladium on carbon under a nitrogen atmosphere.

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until deprotection is complete (monitored by LC-MS).

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected intermediate.

-

-

Procedure (Coupling):

-

Dissolve the Warhead-OH and the deprotected E3 Ligase Ligand-Linker in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add PPh3 followed by the dropwise addition of DEAD or DIAD.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by LC-MS.

-

Quench the reaction with saturated aqueous NH4Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC.

-

Protocol 2: Western Blotting for Target Protein Degradation

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 value (the concentration at which 50% of the target protein is degraded).

-

Conclusion

Benzyl-PEG2-ethoxyethane-PEG2 represents a promising linker for the development of targeted therapies in oncology, particularly in the rapidly evolving field of PROTACs. While specific published data is currently limited, its inherent properties suggest significant potential for creating potent and effective anti-cancer agents. The protocols and data presented herein provide a foundational guide for researchers to explore the application of this and similar PEG-based linkers in their oncology drug discovery programs. As with any drug development process, optimization of the linker, warhead, and E3 ligase ligand is crucial for achieving the desired therapeutic outcome.

Application Notes and Protocols for Targeted Protein Degradation using Benzyl-PEG2-ethoxyethane-PEG2 Linker-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[3] This document provides detailed application notes and protocols for the use of a specific PEG-based linker, Benzyl-PEG2-ethoxyethane-PEG2 , in the development of PROTACs for targeted protein degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a specific target protein, thereby inducing its degradation. This process can be visualized as a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple target protein molecules.

Case Study: Degradation of BCR-ABL in Chronic Myeloid Leukemia (CML)

To illustrate the application of a Benzyl-PEG2-ethoxyethane-PEG2 linker-based PROTAC, we present a hypothetical case study focused on the degradation of the oncogenic fusion protein BCR-ABL, a key driver of Chronic Myeloid Leukemia (CML). In this example, the PROTAC, designated as AP-BCR-ABL-1 , is synthesized by conjugating a known BCR-ABL inhibitor (e.g., dasatinib) to an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon [CRBN] recruitment) via the Benzyl-PEG2-ethoxyethane-PEG2 linker.

Quantitative Data Summary

The efficacy of AP-BCR-ABL-1 was evaluated in the K562 CML cell line. The following tables summarize the key quantitative data obtained from these experiments.

Table 1: In Vitro Degradation of BCR-ABL by AP-BCR-ABL-1

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| AP-BCR-ABL-1 | BCR-ABL | K562 | 50 | >90 |

| Dasatinib (inhibitor only) | BCR-ABL | K562 | N/A | No degradation |

| Pomalidomide (E3 ligase ligand only) | BCR-ABL | K562 | N/A | No degradation |

DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Cellular Viability in K562 Cells

| Compound | IC50 (nM) |

| AP-BCR-ABL-1 | 75 |

| Dasatinib | 150 |

IC50: Concentration required to inhibit 50% of cell growth.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

-

K562 cells

-

AP-BCR-ABL-1

-

DMSO (vehicle control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BCR-ABL, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate K562 cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of AP-BCR-ABL-1 or DMSO for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates to remove cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-